molecular formula C17H20N4O3S B2468244 4-(5-(allylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide CAS No. 941266-67-7

4-(5-(allylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide

Cat. No. B2468244
CAS RN: 941266-67-7
M. Wt: 360.43
InChI Key: ANAVSZWQGXCSEI-UHFFFAOYSA-N
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Description

4-(5-(allylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide, also known as ACOS, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, pharmaceuticals, and biological research. ACOS is a sulfonamide derivative that contains a cyanooxazole ring and an allylamine group, making it a versatile molecule with a wide range of applications.

Scientific Research Applications

Antibacterial Activity

The derivatives of 1,3-diazole (the core structure of the compound) have demonstrated antibacterial properties. Researchers have explored their effectiveness against bacterial strains, making them promising candidates for combating infections .

Antitubercular Potential

Given the global health challenge posed by tuberculosis, investigating novel compounds with antitubercular activity is crucial. The compound’s structure suggests it may exhibit inhibitory effects against Mycobacterium tuberculosis. Further studies are needed to validate this potential .

Anti-Inflammatory Properties

Imidazole-containing compounds often display anti-inflammatory effects. Researchers have explored their impact on inflammatory pathways, potentially leading to the development of new anti-inflammatory drugs .

Antitumor Activity

The compound’s unique oxazolyl and sulfonamide moieties could contribute to antitumor properties. Investigating its effects on cancer cell lines and tumor growth inhibition is an exciting avenue for research .

Antidiabetic Effects

Some imidazole derivatives exhibit antidiabetic activity by modulating glucose metabolism. Researchers have studied their impact on insulin sensitivity and glucose homeostasis .

Antioxidant Potential

Given the importance of antioxidants in maintaining cellular health, exploring the compound’s antioxidant properties is worthwhile. It may contribute to scavenging free radicals and protecting cells from oxidative stress .

properties

IUPAC Name

4-[4-cyano-5-(prop-2-enylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-4-11-19-17-15(12-18)20-16(24-17)13-7-9-14(10-8-13)25(22,23)21(5-2)6-3/h4,7-10,19H,1,5-6,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANAVSZWQGXCSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCC=C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-(allylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide

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